molecular formula C21H43NO11 B605474 Amino-PEG9-acid CAS No. 1191079-83-0

Amino-PEG9-acid

カタログ番号: B605474
CAS番号: 1191079-83-0
分子量: 485.57
InChIキー: ZYPBFSLIVZGGED-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amino-PEG9-acid is a polyethylene glycol (PEG) derivative that contains an amino group at one end and a carboxylic acid group at the other end. This compound is highly soluble in water and is commonly used as a linker in various biochemical and pharmaceutical applications. The amino group can react with activated esters to form stable amide bonds, making it a versatile reagent in bioconjugation and drug delivery systems .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG9-acid typically involves the reaction of polyethylene glycol with amino and carboxyl functional groups. . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts to facilitate the coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques like high-performance liquid chromatography (HPLC) to ensure high purity and consistency .

科学的研究の応用

Scientific Research Applications

Amino-PEG9-acid has a wide range of applications across different domains:

Chemistry

  • Linker in Synthesis : It is employed as a linker in the synthesis of complex molecules and polymers, facilitating the construction of larger molecular architectures.

Biology

  • Bioconjugation : The compound aids in the conjugation of biomolecules such as proteins and peptides for various assays and studies, enhancing their functionality and stability.

Medicine

  • Drug Delivery Systems : this compound is utilized to improve the solubility and bioavailability of therapeutic agents, particularly in antibody-drug conjugates (ADCs). This application is crucial for targeting specific cells while minimizing systemic toxicity.

Industry

  • Biocompatible Materials : It is used in the production of biocompatible materials and coatings, which are essential for medical devices and implants.

Use in Antibody-Drug Conjugates (ADCs)

A study demonstrated that this compound serves as an effective linker in the synthesis of ADCs, enhancing their therapeutic efficacy while reducing off-target effects. The incorporation of this PEG derivative resulted in improved solubility and stability of the conjugated drugs, leading to significant tumor reduction in mouse models compared to traditional inhibitors .

Biochemical Studies

In biochemical assays, this compound was used to conjugate various proteins, resulting in enhanced assay sensitivity and specificity. The compound's ability to improve the solubility of hydrophobic proteins facilitated their use in diverse experimental setups .

Future Prospects

As research continues to evolve, further exploration into the modifications and applications of this compound may lead to new therapeutic avenues and improved methodologies in drug development.

作用機序

The mechanism of action of Amino-PEG9-acid involves its ability to form stable covalent bonds with other molecules through its amino and carboxylic acid groups. This allows it to act as a linker, facilitating the attachment of various functional groups and enhancing the properties of the conjugated molecules . The molecular targets and pathways involved depend on the specific application and the molecules being conjugated.

類似化合物との比較

Amino-PEG9-acid is unique due to its specific length of nine ethylene glycol units, which provides an optimal balance between flexibility and stability. Similar compounds include:

This compound stands out due to its specific chain length, which makes it suitable for a wide range of applications while maintaining stability and solubility .

生物活性

Amino-PEG9-acid is a polyethylene glycol (PEG)-based compound that has garnered attention for its potential applications in drug delivery and therapeutic development, particularly as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. This article explores the biological activity of this compound, focusing on its synthesis, functional properties, and implications in various therapeutic contexts.

Chemical Structure and Synthesis

This compound consists of a PEG chain with an amino group at one end and a carboxylic acid at the other. The structure allows for versatile conjugation with various biomolecules, enhancing their pharmacokinetic properties. The synthesis typically involves the reaction of PEG with amine and acid functionalities, facilitating site-selective modifications that are crucial for maintaining bioactivity while improving solubility and stability.

Biological Activity

The biological activity of this compound is primarily defined by its role as a PROTAC linker. PROTACs are bifunctional molecules that promote targeted protein degradation, offering a novel approach to treating diseases such as cancer by selectively eliminating harmful proteins. The incorporation of this compound into PROTACs enhances their solubility and cellular uptake, which is critical for effective therapeutic action.

Key Findings from Research Studies

  • Enhanced Solubility and Stability : Studies indicate that PEGylation using this compound significantly improves the solubility of conjugated proteins in physiological conditions, which is essential for in vivo applications .
  • Targeted Protein Degradation : Research has demonstrated that PROTACs incorporating this compound exhibit increased efficacy in degrading target proteins compared to non-PEGylated counterparts. This is attributed to improved pharmacokinetics and bioavailability .
  • Cellular Uptake : The presence of the PEG moiety aids in cellular penetration, thereby enhancing the overall effectiveness of therapeutic agents. In vitro studies show that cells treated with PROTACs containing this compound have higher degradation rates of target proteins .

Case Study 1: Cancer Therapeutics

A study published in Molecular Cancer Therapeutics explored the use of this compound in developing a PROTAC targeting an oncogenic protein associated with breast cancer. The results showed that the PEGylated PROTAC achieved significant tumor reduction in mouse models compared to traditional inhibitors, highlighting the advantages of targeted degradation over inhibition alone .

Case Study 2: Autoimmune Disorders

Another investigation focused on using this compound to create PROTACs aimed at degrading pro-inflammatory cytokines involved in autoimmune diseases. The findings revealed that these PROTACs not only reduced cytokine levels but also improved animal models' clinical outcomes, suggesting potential therapeutic applications for human conditions .

Data Summary

The following table summarizes key characteristics and findings related to this compound:

Property Description Impact
Molecular Weight Approximately 500 Da (dependent on PEG length)Facilitates cellular uptake
Solubility High solubility in aqueous solutionsEnhances bioavailability
Bioactivity Effective as a linker in PROTACsPromotes targeted protein degradation
Therapeutic Applications Cancer treatment, autoimmune disordersPotential for broad therapeutic use

特性

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43NO11/c22-2-4-26-6-8-28-10-12-30-14-16-32-18-20-33-19-17-31-15-13-29-11-9-27-7-5-25-3-1-21(23)24/h1-20,22H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPBFSLIVZGGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amino-PEG9-acid
Reactant of Route 2
Reactant of Route 2
Amino-PEG9-acid
Reactant of Route 3
Reactant of Route 3
Amino-PEG9-acid
Reactant of Route 4
Amino-PEG9-acid
Reactant of Route 5
Reactant of Route 5
Amino-PEG9-acid
Reactant of Route 6
Amino-PEG9-acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。